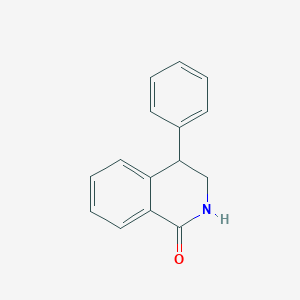

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines. It is characterized by a phenyl group attached to the 4-position of the dihydroisoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is an isoquinoline derivative with a phenyl group attached to the nitrogen atom, possessing a molecular formula of C16H15NO and a molecular weight of approximately 251.30 g/mol. This compound is of interest in medicinal chemistry because of its diverse biological activities and potential therapeutic applications.

Pharmaceutical Development

This compound belongs to the isoquinoline class, which are bicyclic organic compounds that contain a benzene ring fused to a pyridine-like ring. Due to its biological activities, it has garnered interest in medicinal chemistry for potential therapeutic uses.

- Parkinson's Disease and Other Neurological Conditions Compounds of 3,4-dihydroisoquinolin-2(1H)-yl may be useful for treating conditions where D1 plays a role, such as Parkinson's and Alzheimer's diseases, and schizophrenia, including relief of associated symptoms such as mild cognitive impairment in Parkinson's disease, as well as cognitive impairment and negative symptoms in schizophrenia . They may also improve motor symptoms in Parkinson's disease as a monotherapy, and may be useful in treating depression and attention deficit-hyperactivity disorder (ADHD) .

- Antioomycete Agents Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for plant disease management, demonstrating antioomycete activity against Pythium recalcitrans . These derivatives have potential as agrochemical active ingredients .

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one

An effective synthetic method of 3-substituted N-alkyl-dihydroisoquinolinone derivatives can be developed through iminium intermediates . Also, a new method can be used for the preparation of 3,4-dihydroisoquinolin-1(2H)-one as well as isoquinolin-1(2H)-one skeleton starting from .

Research Findings

- Bioactivity Research suggests that this compound exhibits various biological activities.

- Interaction Studies Crucial for understanding how this compound interacts with biological targets.

- Structural Similarities Several compounds share structural similarities with this compound.

- Antioomycete Activity: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized and screened for antioomycete activity against Pythium recalcitrans, with some compounds showing higher potency than commercial hymexazol . Compound I23, in particular, demonstrated significant in vitro and in vivo efficacy, suggesting a mode of action involving the disruption of biological membrane systems .

- Antioomycete agents against P. recalcitrans 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM, which was higher than that of the commercial hymexazol (37.7 mM) . Moreover, I23 exhibited in vivo preventive efficacy of 75.4% at the dose of 2.0 mg/pot, which did not show significant differences compared with those of hymexazol treatments (63.9%) . When the dose was 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5% . The results of the physiological and biochemical analysis, the ultrastructural observation and lipidomics analysis suggested that the mode of action of I23 might be the disruption of the biological membrane systems of P. recalcitrans .

Mecanismo De Acción

The mechanism of action of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions.

Comparación Con Compuestos Similares

4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated isoquinoline ring.

4-Phenylisoquinoline: Lacks the dihydro component, resulting in a more planar structure.

3,4-Dihydroisoquinolin-1(2H)-one: Lacks the phenyl group, affecting its pharmacological properties.

Uniqueness: 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the phenyl group and the partially saturated isoquinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a notable compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.30 g/mol. The compound features a phenyl group attached to the nitrogen atom of the isoquinoline structure, which enhances its reactivity and biological profile.

Synthesis Methods

The compound can be synthesized using various methods, including the Castagnoli-Cushman reaction, which has been effective in producing derivatives with enhanced biological activities. A significant focus has been on optimizing synthetic routes to improve yield and purity for subsequent biological testing .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties by inhibiting cell proliferation. In vitro studies have shown that certain derivatives can significantly reduce the growth of cancer cell lines.

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Derivative A | 12.5 | MCF-7 (Breast) |

| Derivative B | 15.0 | HeLa (Cervical) |

| Derivative C | 9.8 | A549 (Lung) |

Antifungal Activity

In addition to anticancer effects, this compound has demonstrated antifungal activity against various phytopathogenic fungi. A study evaluated multiple derivatives against Pythium recalcitrans, revealing that certain compounds showed superior efficacy compared to commercial antifungal agents like hymexazol .

Table 2: Antifungal Efficacy Against Pythium recalcitrans

| Compound | EC50 (mM) | Preventive Efficacy (%) at 5 mg/pot |

|---|---|---|

| I23 | 14.0 | 96.5 |

| Hymexazol | 37.7 | 63.9 |

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to specific structural features. The presence of functional groups such as carboxyl groups at C4 has been identified as crucial for enhancing bioactivity against target pathogens .

Table 3: Key Structural Features Influencing Activity

| Structural Feature | Impact on Activity |

|---|---|

| C4-Carboxyl Group | Essential for antifungal activity |

| Phenyl Substitution | Enhances anticancer properties |

Case Study 1: Anticancer Screening

A detailed screening of various derivatives against multiple cancer cell lines highlighted the promising activity of specific compounds that inhibited tumor growth effectively. For instance, derivative C was noted for its low IC50 value across several tested lines, indicating potent anticancer properties.

Case Study 2: Antifungal Applications

In agricultural applications, derivative I23 was tested in vivo for its efficacy against Pythium recalcitrans. The results demonstrated a significant preventive effect on plant disease, suggesting its potential as a biopesticide .

Propiedades

IUPAC Name |

4-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFKRNZIPGFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-63-2 | |

| Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.